3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid
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Overview
Description
3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid is an organic compound with the molecular formula C10H16N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid typically involves the reaction of 3-methylbutylamine with 4-chloropyrazole, followed by the addition of propanoic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-[1-(3-methylbutyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
VBEJQNKLVUESKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)CCC(=O)O |
Origin of Product |
United States |
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